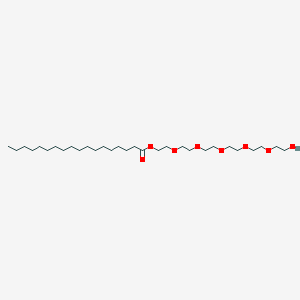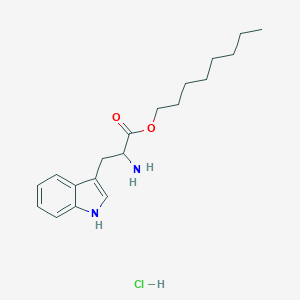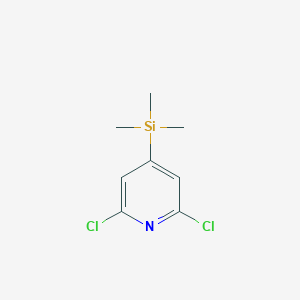![molecular formula C9H6O2 B160928 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid CAS No. 131384-94-6](/img/structure/B160928.png)
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is also known as norbornadiene dicarboxylic acid or NBDA. This compound has a unique structure that makes it an attractive candidate for various research applications.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid.
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid has shown potential applications in various scientific research fields. It has been used in the development of new materials, such as polymers and composites. Its unique structure allows it to be incorporated into these materials, which can enhance their properties. Additionally, NBDA has been used in the development of new catalysts for chemical reactions. It has also been studied for its potential use in the field of molecular electronics.
作用機序
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is not fully understood. However, it is believed that its unique structure allows it to interact with other molecules in a specific way. This interaction can lead to changes in the properties of the molecules, such as their reactivity or stability.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. However, it has been shown to have low toxicity levels, which makes it a safe candidate for scientific research. It has also been studied for its potential use as a drug delivery system due to its ability to interact with other molecules.
実験室実験の利点と制限
One of the main advantages of using Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid in lab experiments is its unique structure. This allows it to be incorporated into various materials and used in the development of new catalysts. Additionally, its low toxicity levels make it a safe candidate for scientific research. However, one limitation of using NBDA is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. One potential area of research is the development of new materials using NBDA. Its unique structure allows it to enhance the properties of materials, which can lead to the development of new and improved products. Additionally, further research can be done on the potential use of NBDA in the field of molecular electronics. Its ability to interact with other molecules in a specific way makes it an attractive candidate for this field of research. Finally, more research can be done on the mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid to better understand its interactions with other molecules and how it can be used in various scientific research applications.
Conclusion:
In conclusion, Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has low toxicity levels, making it a safe candidate for scientific research. Further research on this compound can lead to the development of new materials, catalysts, and drug delivery systems. Overall, NBDA has the potential to make significant contributions to the field of scientific research.
合成法
The synthesis method of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid involves the reaction of norbornadiene with maleic anhydride. The reaction results in the formation of NBDA as a white solid. The synthesis process is relatively simple and can be performed in a laboratory setting.
特性
CAS番号 |
131384-94-6 |
|---|---|
製品名 |
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
分子式 |
C9H6O2 |
分子量 |
146.14 g/mol |
IUPAC名 |
bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
InChI |
InChI=1S/C9H6O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H,(H,10,11) |
InChIキー |
AASGLWBTIQEPOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C2C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C2C(=O)O |
同義語 |
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



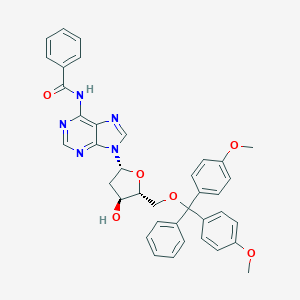
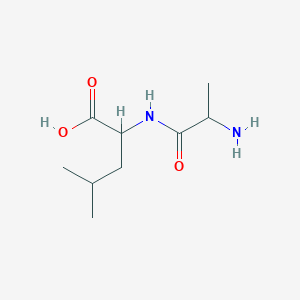
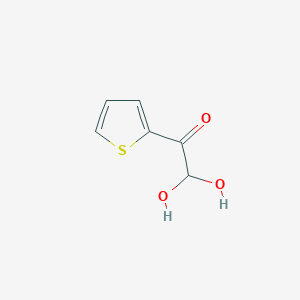
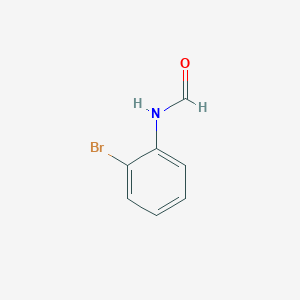
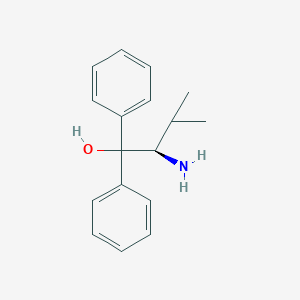
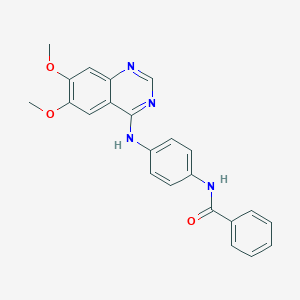
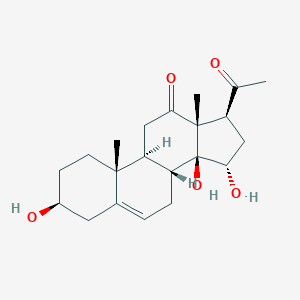
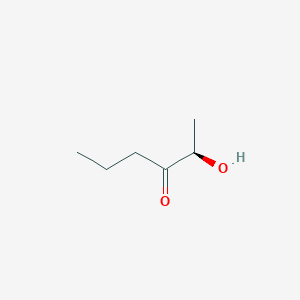
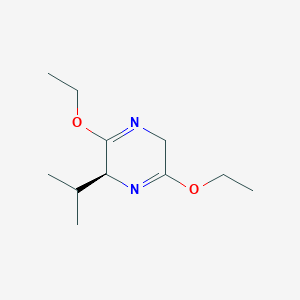
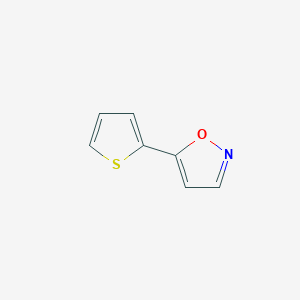
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
